molecular formula C19H33N5O6 B12620604 L-Lysyl-L-seryl-L-prolyl-L-proline CAS No. 915224-04-3

L-Lysyl-L-seryl-L-prolyl-L-proline

Cat. No.: B12620604
CAS No.: 915224-04-3
M. Wt: 427.5 g/mol
InChI Key: FCYKBRJAGXRESD-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-seryl-L-prolyl-L-proline is a tetrapeptide composed of four amino acids: lysine, serine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The C-terminal amino acid (L-proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers that follow the same principles as SPPS but on a larger scale. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or other peroxides.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various alkylating or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction may lead to a modified peptide backbone.

Scientific Research Applications

L-Lysyl-L-seryl-L-prolyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate immune responses or inflammation . The exact pathways and targets can vary depending on the biological context and the specific modifications of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-seryl-L-prolyl-L-proline is unique due to its specific sequence and the presence of two proline residues, which can influence its structural conformation and biological activity. This distinct structure may confer unique properties, such as enhanced stability or specific receptor binding affinity.

Properties

CAS No.

915224-04-3

Molecular Formula

C19H33N5O6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H33N5O6/c20-8-2-1-5-12(21)16(26)22-13(11-25)17(27)23-9-3-6-14(23)18(28)24-10-4-7-15(24)19(29)30/h12-15,25H,1-11,20-21H2,(H,22,26)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI Key

FCYKBRJAGXRESD-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.